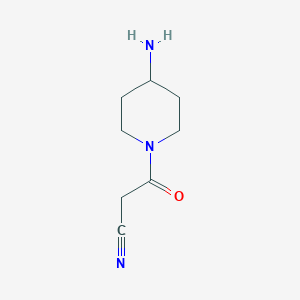
3-(4-氨基哌啶-1-基)-3-氧代丙腈
描述
3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物合成与设计
3-(4-氨基哌啶-1-基)-3-氧代丙腈是合成各种药理活性化合物的重要中间体。其哌啶部分是许多治疗剂的常见结构特征,包括抗精神病药、抗抑郁药和降压药。 氨基哌啶基团可以作为连接体或与生物靶标相互作用的功能基团,增强药物的活性及特异性 .
生物活性增强
该化合物可用于修饰现有药物的生物活性。通过将氨基哌啶结构整合到药物分子中,研究人员可以改善其药代动力学特性,例如吸收、分布、代谢和排泄(ADME)。 这种修饰可以导致疗效增强和副作用减少 .
诊断剂的开发
3-(4-氨基哌啶-1-基)-3-氧代丙腈中的氨基哌啶基团可用于创建诊断剂。 例如,它可以标记上放射性同位素或荧光标签,开发用于通过靶向体内特定酶或受体来帮助诊断疾病的成像剂 .
化学生物学研究
在化学生物学中,该化合物作为一种工具用于从分子水平上理解生物过程。它可以用于探测酶-底物相互作用、受体-配体结合和其他生化途径。 这有助于阐明各种生物分子的作用机制 .
农药开发
3-(4-氨基哌啶-1-基)-3-氧代丙腈的多功能性也延伸到农化领域,它可以作为合成杀虫剂和除草剂的前体。 其结构灵活,可用于创建对特定害虫或杂草具有选择性的化合物,最大限度地减少对环境的影响 .
材料科学应用
在材料科学中,该化合物的反应性腈基团可用于创建具有特定性质的聚合物。 这些聚合物可在创建具有所需特性(例如生物降解性、强度或导电性)的新型材料方面得到应用 .
这些应用中的每一个都证明了该化合物的多功能性和在科学研究中的重要性,它促进了多个领域的进步。 哌啶衍生物,包括3-(4-氨基哌啶-1-基)-3-氧代丙腈,由于其在制药行业及其他领域的重大作用,继续成为研究的重点 .
作用机制
Target of Action
It’s worth noting that piperidine derivatives, which include 3-(4-aminopiperidin-1-yl)-3-oxopropanenitrile, are often used in drug design due to their ability to bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, have been found to possess diverse biological activities, suggesting that they may affect a variety of biochemical pathways .
生化分析
Biochemical Properties
3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile on cells are diverse and depend on the cell type and context. In some cell types, this compound has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile can affect gene expression by modulating transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in the production of key metabolites and energy levels .
Molecular Mechanism
At the molecular level, 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, it can bind to the active site of an enzyme, leading to inhibition or activation of the enzyme’s function . Additionally, 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cell signaling and metabolism .
Dosage Effects in Animal Models
In animal models, the effects of 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain cellular functions or signaling pathways . At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential damage to tissues . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as the citric acid cycle and glycolysis . These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of the compound can influence its activity and function, with certain tissues or cell types showing higher concentrations of the compound .
Subcellular Localization
The subcellular localization of 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism .
属性
IUPAC Name |
3-(4-aminopiperidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-4-1-8(12)11-5-2-7(10)3-6-11/h7H,1-3,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZRRJWQHRPZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


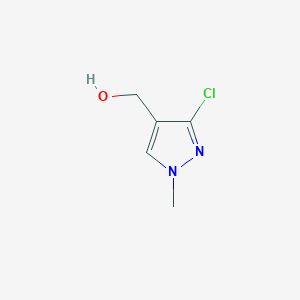
![O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B1489419.png)


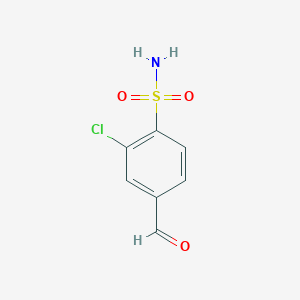

![4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489427.png)
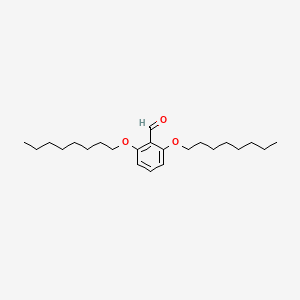

![N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride](/img/structure/B1489432.png)
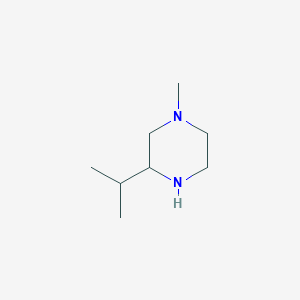
![[4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1489437.png)
![2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1489438.png)

